(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Description
The compound (5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 3-ethyl-substituted thiazolidin-4-one core, a 2-sulfanylidene (thione) group, and a (3,4,5-trimethoxyphenyl)methylidene substituent at position 5 in the E-configuration. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial or antiviral applications .
Properties
IUPAC Name |
(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-5-16-14(17)12(22-15(16)21)8-9-6-10(18-2)13(20-4)11(7-9)19-3/h6-8H,5H2,1-4H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYAJUFUGAUQO-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate α-halo ketone with thiourea under basic conditions. This reaction forms the thiazolidinone ring through cyclization.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by treating the thiazolidinone intermediate with sulfur or a sulfur-containing reagent such as Lawesson’s reagent.
Attachment of the Trimethoxyphenyl Group: The final step involves the condensation of the thiazolidinone derivative with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the thiazolidinone ring.
Substitution: Various substituted derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that thiazolidinone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that (5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one exhibits potent antioxidant activity, making it a candidate for further development in antioxidant therapies.
Antimicrobial Properties
Thiazolidinones have been investigated for their antimicrobial effects against a range of pathogens. The specific compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial activity suggests potential applications in developing new antibiotics or antiseptic agents.
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been a focal point of research. In vitro studies indicate that this compound can inhibit tumor cell proliferation and promote cell cycle arrest. These findings position it as a potential lead compound in anticancer drug development.
Molecular Interactions
The thiazolidinone ring system allows for interactions with various biological macromolecules such as proteins and nucleic acids. The presence of the trimethoxyphenyl group enhances lipophilicity and may facilitate better membrane permeability, thus improving bioavailability. Understanding these interactions through molecular docking studies can provide insights into the compound's mechanism of action.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of several thiazolidinone derivatives including this compound using DPPH and ABTS assays. Results indicated that this compound had a higher scavenging activity compared to standard antioxidants like ascorbic acid.
Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
Study 3: Anticancer Properties
A recent investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). The results showed significant reduction in cell viability and induction of apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes, inhibiting their function. For example, it can inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells . Additionally, the compound’s ability to inhibit thioredoxin reductase can induce oxidative stress in cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The nature of the substituent at position 3 significantly impacts biological activity and physicochemical properties:
Analysis :
- Ethyl vs. The Z-configuration may also alter molecular geometry, affecting intermolecular interactions .
- Ethyl vs. Phenyl : The phenyl-substituted analog (CAS: 13036-93-6) exhibits stronger π-π stacking due to the aromatic ring, which may enhance interaction with hydrophobic enzyme pockets. However, the ethyl group in the target compound offers reduced steric hindrance, favoring conformational flexibility .
Position 5 Substituent Modifications
Variations in the benzylidene group at position 5 influence electronic properties and bioactivity:
Analysis :
- Methoxy vs. Nitro : The trimethoxy group in the target compound donates electron density, stabilizing charge-transfer interactions, whereas the nitro group in CAS: 67664-29-3 may enhance electrophilicity, favoring covalent binding to biological nucleophiles .
- Hydroxyl vs. Methoxy : The hydroxyl-substituted analog (Acta Cryst. E65, o2903) forms intramolecular hydrogen bonds (S(6) motif), improving aqueous solubility but reducing membrane permeability compared to the lipophilic trimethoxy derivative .
Configuration (E vs. Z) Effects
- Target compound (E) vs. (5Z)-3-Cyclopentyl analog (Z) : The E-configuration positions the trimethoxyphenyl group and thione moiety on opposite sides, minimizing steric clashes. In contrast, the Z-isomer may exhibit unfavorable van der Waals repulsions, reducing stability .
Biological Activity
The compound (5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are recognized for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.38 g/mol. The compound features a thiazolidinone ring system which is known for its ability to undergo various modifications to enhance bioactivity.
Antioxidant Activity
Thiazolidin-4-one derivatives have demonstrated significant antioxidant properties. A study highlighted that modifications at specific positions on the thiazolidinone ring can enhance antioxidant activity. For instance, compounds with hydroxyl or methoxy groups at strategic positions exhibited improved inhibition of lipid peroxidation compared to their counterparts without such substitutions .
| Compound | Lipid Peroxidation Inhibition (EC50) |
|---|---|
| 3i | 0.565 ± 0.051 mM |
| 3r | 0.708 ± 0.074 mM |
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit promising anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably, the compound has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
These results suggest that the compound may act as a potent inhibitor of tumor growth by targeting specific cellular pathways involved in cancer progression .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazolidinone derivatives have shown efficacy against a range of bacteria and fungi. For example, studies have reported significant activity against Gram-positive bacteria and certain fungal species such as Candida albicans. The structural modifications play a crucial role in enhancing the antimicrobial potency.
Anti-inflammatory and Analgesic Effects
Thiazolidin-4-one derivatives are also noted for their anti-inflammatory properties. The presence of specific substituents can modulate inflammatory responses in vitro and in vivo, making them candidates for further development as anti-inflammatory agents .
The biological activities of thiazolidinone derivatives are often attributed to their ability to interact with various molecular targets:
- Antioxidant Mechanism : These compounds can scavenge free radicals and inhibit lipid peroxidation.
- Anticancer Mechanism : They may induce apoptosis via mitochondrial pathways or inhibit key enzymes involved in cancer cell metabolism.
- Antimicrobial Mechanism : Thiazolidinones disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within microbial cells.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of several thiazolidinone derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to control groups .
- Antimicrobial Study : In vitro assays demonstrated that certain thiazolidinones exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing (5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one?
- Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and a substituted benzaldehyde derivative. For example:
Start with 3-ethyl-2-thioxothiazolidin-4-one.
React with 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol) to form the methylidene linkage .
- Key Considerations:
- Control reaction temperature (60–80°C) to avoid side reactions like oxidation of the thione group.
- Use anhydrous solvents to prevent hydrolysis of methoxy groups.
- Monitor reaction progress via TLC or HPLC.
- Functionalization: Post-synthetic modifications (e.g., oxidation of sulfur or reduction of substituents) can be performed, as seen in analogous thiazolidinones .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer:
- Spectroscopy:
- NMR: Assign peaks for the methoxy groups (δ ~3.8–4.0 ppm for OCH₃), ethyl group (triplet at δ ~1.2 ppm for CH₂CH₃), and aromatic protons (δ ~6.5–7.5 ppm). The thione (C=S) group can be identified via ¹³C NMR (δ ~160–180 ppm) .
- IR: Look for C=S stretching (~1200–1250 cm⁻¹) and C=O (~1700 cm⁻¹) bands.
- Crystallography:
- Grow single crystals via slow evaporation (e.g., in methanol/dichloromethane).
- Use SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids .
Q. What are the typical functionalization reactions of the thiazolidinone core in this compound?
- Methodological Answer:
- Oxidation: The thione (C=S) group can be oxidized to sulfoxide (C-SO) or sulfone (C-SO₂) using H₂O₂ or mCPBA, altering electronic properties .
- Substitution: Electrophilic substitution on the trimethoxyphenyl ring (e.g., halogenation) can modify bioactivity .
- Reduction: Catalytic hydrogenation of the exocyclic double bond (C5=C) may yield dihydro derivatives for structure-activity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental data on molecular geometry?
- Methodological Answer:
- Validation Steps:
Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallographic data (bond lengths, angles).
Use WinGX to calculate torsion angles and assess conformational flexibility .
- Case Study: Discrepancies in dihedral angles may arise from crystal packing effects (e.g., hydrogen bonding), which can be analyzed via graph set theory (e.g., Etter’s rules) .
Q. What are the best practices for crystallographic refinement of this compound using SHELX software?
- Methodological Answer:
- Data Collection: Ensure high-resolution (<1.0 Å) data to resolve anisotropic displacement parameters.
- Refinement Workflow:
Use SHELXD for structure solution (direct methods).
Refine with SHELXL: Apply restraints for disordered methoxy groups and validate via R-factor convergence (<5%) .
Generate CIF files for deposition (CCDC or ICSD).
Q. How can hydrogen-bonding networks in the crystal structure inform supramolecular properties?
- Methodological Answer:
- Analysis Tools:
- Use Mercury (CCDC) to identify hydrogen bonds (e.g., C=S⋯H-O or C=O⋯H-C).
- Classify motifs (e.g., dimers, chains) via graph set notation (e.g., ) .
- Functional Implications:
- Strong H-bonding may enhance thermal stability or influence solubility.
- Compare packing motifs with analogs (e.g., ) to correlate structure with properties like melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
